molecular formula C9H13N3O2 B1374049 ethyl 4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-carboxylate CAS No. 1342499-38-0

ethyl 4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-carboxylate

Cat. No.: B1374049
CAS No.: 1342499-38-0
M. Wt: 195.22 g/mol
InChI Key: QAXNRCQXKDPJMN-UHFFFAOYSA-N
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Description

The compound “ethyl 4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-carboxylate” belongs to the class of 1,2,4-triazoles. These are heterocyclic compounds containing a 1,2,4-triazole moiety, which is a five-membered ring with three nitrogen atoms and two carbon atoms .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles can be analyzed using techniques like NMR and mass spectrometry . The crystal structure can also be determined .


Chemical Reactions Analysis

1,2,4-Triazoles can undergo various chemical reactions. For example, they can react with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its specific structure. These properties can be determined using various analytical techniques .

Scientific Research Applications

Crystal and Molecular Structures

Ethyl 4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-carboxylate has been a subject of study for its crystal and molecular structures. Research highlights include the analysis of bond lengths indicating bond fixation in the triazole rings and the patterns of π-electron density delocalization. This compound's non-planar structure is defined by dihedral angles between heteroaryl rings, contributing to our understanding of molecular conformation in similar compounds (Boechat et al., 2016).

Synthesis and Spectroscopic Studies

The synthesis and spectroscopic characteristics of compounds related to this compound have been extensively studied. These studies provide insights into the methods for creating structurally similar triazole derivatives and their potential applications in various fields, such as material science (Şahin et al., 2014).

Organic Synthesis Applications

This compound is considered an important building block in organic synthesis. The process of synthesizing 5-substituted ethyl 1,2,4-triazole-3-carboxylates demonstrates its utility in creating various organic compounds, which could have implications in pharmaceutical and material sciences (Khomenko et al., 2016).

Antimicrobial and Antioxidant Activities

Studies on derivatives of this compound indicate their potential antimicrobial and antioxidant properties. This opens avenues for their use in developing new pharmacological agents and materials with protective properties (Yildirim, 2020).

Structural Diversity in Polymer Complexes

The positional isomeric effect of compounds similar to this compound on the structural diversity of polymer complexes has been investigated. This research contributes to the understanding of how slight variations in molecular structure can significantly impact the properties and applications of polymer materials (Cisterna et al., 2018).

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Given the wide range of biological activities exhibited by 1,2,4-triazoles, it could be interesting to explore its potential uses in medicinal chemistry .

Properties

IUPAC Name

ethyl 4-cyclopropyl-5-methyl-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-3-14-9(13)8-11-10-6(2)12(8)7-4-5-7/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXNRCQXKDPJMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(N1C2CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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